3-bromo-4-tert-butyl-N-[2-(phenylcarbamoyl)phenyl]benzamide 3-bromo-4-tert-butyl-N-[2-(phenylcarbamoyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1006049
InChI: InChI=1S/C24H23BrN2O2/c1-24(2,3)19-14-13-16(15-20(19)25)22(28)27-21-12-8-7-11-18(21)23(29)26-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,26,29)(H,27,28)
SMILES: CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br
Molecular Formula: C24H23BrN2O2
Molecular Weight: 451.4 g/mol

3-bromo-4-tert-butyl-N-[2-(phenylcarbamoyl)phenyl]benzamide

CAS No.:

Cat. No.: VC1006049

Molecular Formula: C24H23BrN2O2

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-tert-butyl-N-[2-(phenylcarbamoyl)phenyl]benzamide -

Specification

Molecular Formula C24H23BrN2O2
Molecular Weight 451.4 g/mol
IUPAC Name 3-bromo-4-tert-butyl-N-[2-(phenylcarbamoyl)phenyl]benzamide
Standard InChI InChI=1S/C24H23BrN2O2/c1-24(2,3)19-14-13-16(15-20(19)25)22(28)27-21-12-8-7-11-18(21)23(29)26-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,26,29)(H,27,28)
Standard InChI Key IPXIMMMHJKEVKC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator